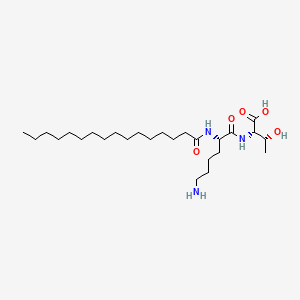

Palmitoyl dipeptide-7

説明

特性

IUPAC Name |

(2S,3R)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H51N3O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-23(31)28-22(18-16-17-20-27)25(32)29-24(21(2)30)26(33)34/h21-22,24,30H,3-20,27H2,1-2H3,(H,28,31)(H,29,32)(H,33,34)/t21-,22+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSPQNZCLMWQAS-GPXNEJASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H51N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238438 | |

| Record name | Palmitoyl dipeptide-7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911813-90-6 | |

| Record name | Palmitoyl dipeptide-7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911813906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitoyl dipeptide-7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALMITOYL LYSYLTHREONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHF843U5C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Palmitoyl Dipeptide-7: An In-Depth Technical Guide to its Mechanism of Action on Fibroblasts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl dipeptide-7, a synthetic lipopeptide composed of palmitic acid and a dipeptide of lysine (B10760008) and threonine (Pal-Lys-Thr), has emerged as a significant bioactive ingredient in the field of dermatology and cosmetic science. As a matrikine, a peptide derived from the extracellular matrix (ECM), it functions as a cellular messenger, primarily targeting fibroblasts to modulate skin structure and repair. This technical guide provides a comprehensive overview of the known mechanism of action of this compound on fibroblasts, detailing its effects on extracellular matrix production and the signaling pathways involved. This document synthesizes available data to serve as a resource for researchers and professionals in drug and cosmetic development.

Introduction

Fibroblasts are the principal cells of the dermis, responsible for synthesizing and maintaining the extracellular matrix (ECM), which provides structural integrity and elasticity to the skin. The ECM is a complex network of proteins and glycosaminoglycans, including collagen, elastin, fibronectin, and laminin. With age and environmental damage, the functional capacity of fibroblasts declines, leading to a decrease in ECM production and a subsequent loss of skin firmness and the formation of wrinkles.

This compound is a signaling peptide designed to counteract these degenerative processes. By mimicking fragments of native ECM proteins, it stimulates fibroblasts to enhance the synthesis of crucial structural components, thereby promoting skin regeneration and a more youthful appearance.

Core Mechanism of Action: Stimulation of Extracellular Matrix Synthesis

The primary mechanism of action of this compound on fibroblasts is the upregulation of extracellular matrix protein synthesis. As a matrikine, it signals fibroblasts to increase the production of key structural proteins that are essential for the integrity and resilience of the dermal-epidermal junction (DEJ) and the dermis itself.

Key effects include:

-

Increased Collagen Production: Scientific evidence indicates that this compound stimulates the synthesis of multiple types of collagen by dermal fibroblasts.[1] This includes Collagen Type I, the most abundant collagen in the dermis, and Collagen Type IV, a key component of the basement membrane.[2]

-

Enhanced Fibronectin Synthesis: This dipeptide promotes the production of fibronectin, a glycoprotein (B1211001) that plays a critical role in cell adhesion, migration, and wound healing.[2]

-

Stimulation of Laminin Production: Studies suggest that this compound increases the synthesis of laminin, a major protein of the basement membrane that is crucial for anchoring the epidermis to the dermis.[1]

-

Promotion of Elastin and Glycosaminoglycan Production: this compound is also reported to increase the production of elastin, which provides elasticity to the skin, as well as hyaluronic acid and other glycosaminoglycans that are vital for skin hydration and structure.

Signaling Pathways

While the precise molecular interactions are still under investigation, the effects of this compound on fibroblasts are believed to be mediated through established signaling pathways that regulate ECM homeostasis.

Transforming Growth Factor-β (TGF-β) Pathway

The TGF-β signaling pathway is a central regulator of ECM production in fibroblasts. While direct binding of this compound to TGF-β receptors has not been definitively demonstrated, its stimulatory effects on collagen and fibronectin synthesis are consistent with the activation of this pathway. It is hypothesized that the dipeptide may act as an upstream modulator, initiating a cascade that leads to the phosphorylation of Smad proteins (Smad2/3), which then translocate to the nucleus to activate the transcription of target genes encoding ECM proteins.

NRF2 Signaling Pathway

This compound is also reported to activate the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[3] NRF2 is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress. Upon activation, NRF2 translocates to the nucleus and binds to antioxidant response elements (AREs), initiating the transcription of cytoprotective genes. By enhancing the antioxidant capacity of fibroblasts, this compound may help mitigate oxidative damage, a key contributor to skin aging.

Quantitative Data Summary

While specific peer-reviewed studies quantifying the dose-dependent effects of this compound on fibroblast activity are limited, data from manufacturer studies and related research on similar peptides provide insights into its efficacy.

| Parameter | Cell Type | Treatment | Observed Effect | Reference |

| Collagen I Synthesis | Human Dermal Fibroblasts | This compound | Increased production | [2] |

| Collagen IV Synthesis | Human Dermal Fibroblasts | This compound | Increased production | [2] |

| Fibronectin Synthesis | Human Dermal Fibroblasts | This compound | Increased production | [2] |

| Laminin Synthesis | Human Dermal Fibroblasts | This compound | Increased production | [1] |

| Cell Viability | Normal Human Dermal Fibroblasts | Palmitoyl-GDPH (related peptide) | Dose-dependent increase | [4] |

Experimental Protocols

The following are generalized protocols for key experiments used to assess the efficacy of peptides like this compound on fibroblasts. Specific concentrations and incubation times would need to be optimized for this compound.

Fibroblast Cell Culture

-

Cell Line: Primary Human Dermal Fibroblasts (HDFs).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Passage cells upon reaching 80-90% confluence using trypsin-EDTA.

Cell Viability/Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed HDFs into a 96-well plate at a density of 5,000-10,000 cells/well and allow to attach overnight.

-

Treatment: Replace the medium with serum-free medium containing various concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

Quantification of Collagen Synthesis (ELISA)

-

Cell Culture and Treatment: Culture HDFs in multi-well plates and treat with various concentrations of this compound in serum-free medium for 48-72 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Use a commercially available ELISA kit for human Pro-Collagen Type I to quantify the amount of secreted pro-collagen in the supernatant, following the manufacturer's instructions.

-

Data Analysis: Normalize the results to the total protein content of the corresponding cell lysates.

Gene Expression Analysis (RT-qPCR)

-

Cell Culture and Treatment: Treat HDFs with this compound for a specified time (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from the cells using a suitable kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the RNA using reverse transcriptase.

-

qPCR: Perform quantitative PCR using primers specific for target genes (e.g., COL1A1, FN1, LAMA5) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion

This compound is a promising bioactive peptide that exerts its effects on fibroblasts primarily by stimulating the synthesis of key extracellular matrix components, including collagen, fibronectin, and laminin. Its mechanism of action is likely mediated through the activation of signaling pathways such as TGF-β and NRF2. While further quantitative data from peer-reviewed studies are needed to fully elucidate its dose-dependent effects and precise molecular targets, the existing evidence strongly supports its role as a valuable ingredient for skin repair and rejuvenation. The experimental protocols outlined in this guide provide a framework for future research to further characterize the efficacy and mechanism of this potent dipeptide.

References

An in-depth exploration of the biochemical mechanisms, experimental data, and research applications of the synthetic peptide, Palmitoyl (B13399708) Dipeptide-7.

SEO-Driven, Long-Tail Keywords for Scientific Researchers

This curated list of long-tail keywords is designed to enhance the discoverability of research related to Palmitoyl Dipeptide-7 among a scientific audience.

-

Mechanism of Action & Signaling Pathways:

-

This compound NRF2 signaling pathway activation

-

This compound downstream targets of NRF2

-

This compound and antioxidant response element (ARE)

-

This compound regulation of collagen type I synthesis

-

This compound stimulation of fibronectin gene expression

-

Mechanism of this compound in dermal-epidermal junction integrity

-

This compound and hyaluronic acid synthase 2 (HAS2) expression

-

This compound modulation of laminin-5 production

-

In vitro effects of this compound on fibroblast proliferation

-

This compound and elastin (B1584352) synthesis in dermal fibroblasts

-

-

Experimental & Analytical Research:

-

Quantitative analysis of this compound effects on skin cells

-

In vitro models for testing this compound efficacy

-

HPLC-MS/MS method for this compound quantification

-

Experimental protocol for this compound in human dermal fibroblasts

-

Gene expression analysis of skin proteins after this compound treatment

-

Measuring this compound induced collagen production by ELISA

-

Immunofluorescence staining for NRF2 nuclear translocation by this compound

-

In vivo studies of this compound on skin elasticity and wrinkles

-

Clinical trial design for topical this compound formulations

-

Assessing the stability of this compound in cosmetic formulations

-

-

Drug Development & Formulation:

-

This compound as a bioactive ingredient for anti-aging

-

Formulating with this compound for enhanced skin penetration

-

Synergistic effects of this compound with other cosmetic peptides

-

This compound for topical application in dermatology

-

Safety and toxicity profile of this compound

-

This compound in the treatment of photoaging

-

Use of this compound in post-procedure skin recovery

-

This compound for improving skin barrier function

-

Solubility and stability of this compound in different solvents

-

Regulatory status of this compound in cosmetics

-

Quantitative Data Summary

The following tables summarize the known effects of this compound and related peptides on various skin parameters. It is important to note that some of the cited studies evaluate formulations containing multiple active ingredients.

Table 1: In Vitro Effects on Extracellular Matrix Components

| Parameter | Cell Type | Treatment | Result | Citation |

| Collagen I Synthesis | Human Dermal Fibroblasts | This compound | Promotes synthesis | [1][2] |

| Collagen IV Synthesis | Human Dermal Fibroblasts | This compound | Promotes synthesis | [1] |

| Fibronectin Synthesis | Human Dermal Fibroblasts | This compound | Promotes synthesis | [1][2] |

| Elastin Production | Not Specified | This compound | Increased production | [3] |

| Hyaluronic Acid Production | Not Specified | This compound | Increased production | [3] |

| Glycosaminoglycans Production | Not Specified | This compound | Increased production | [3] |

| Laminin Production | Not Specified | This compound | Increased production | [4] |

Table 2: In Vivo & Clinical Efficacy of Formulations Containing Palmitoyl Peptides

| Parameter | Study Duration | Formulation | Improvement | Citation |

| Skin Wrinkles (Crow's Feet) | 4 weeks | Cream with palmitoyl peptides, S. marianum seed oil, vitamin E | 14.07% decrease | [5][6] |

| Skin Elasticity | 4 weeks | Cream with palmitoyl peptides, S. marianum seed oil, vitamin E | 8.79% increase | [5][6] |

| Dermal Density | 4 weeks | Cream with palmitoyl peptides, S. marianum seed oil, vitamin E | 27.63% increase | [5][6] |

| Skin Brightness (L* value) | 4 weeks | Cream with palmitoyl peptides, S. marianum seed oil, vitamin E | 2.14% increase | [5][6] |

| Skin Redness (a* value) | 4 weeks | Cream with palmitoyl peptides, S. marianum seed oil, vitamin E | 22.39% decrease | [5][6] |

| Skin Hydration | 12 weeks | Eye cream with yeast/rice fermentation filtrate, N-acetylneuraminic acid, palmityl tripeptide-1, and palmitoyl tetrapeptide-7 | 28.12% enhancement | [7] |

| Skin Elasticity | 12 weeks | Eye cream with yeast/rice fermentation filtrate, N-acetylneuraminic acid, palmityl tripeptide-1, and palmitoyl tetrapeptide-7 | 18.81% enhancement | [7] |

| Collagen Production | 12 weeks | Eye cream with yeast/rice fermentation filtrate, N-acetylneuraminic acid, palmityl tripeptide-1, and palmitoyl tetrapeptide-7 | 54.99% enhancement | [7] |

Key Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on established scientific techniques and can be adapted for specific research needs.

Quantification of Collagen Type I (COL1A1) Gene Expression in Human Dermal Fibroblasts via qPCR

This protocol outlines the steps to measure the change in collagen type I gene expression in response to this compound treatment.

a. Cell Culture and Treatment:

-

Culture primary human dermal fibroblasts (HDFs) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Seed HDFs in 6-well plates and allow them to reach 70-80% confluency.

-

Starve the cells in serum-free DMEM for 24 hours prior to treatment.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and dilute to final working concentrations (e.g., 1 µM, 10 µM, 50 µM) in serum-free DMEM.

-

Treat the cells with the different concentrations of this compound for a specified time period (e.g., 24 or 48 hours). Include a vehicle-only control group.

b. RNA Extraction and cDNA Synthesis:

-

Following treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., TRIzol).

-

Extract total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.

-

Assess the quantity and purity of the extracted RNA using a spectrophotometer (an A260/A280 ratio of ~2.0 is considered pure).

-

Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) primers.

c. Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for COL1A1 and a reference gene (e.g., GAPDH), and a suitable qPCR master mix (e.g., SYBR Green).

-

The following are example primer sequences for human COL1A1 and GAPDH[8]:

-

COL1A1 Forward: 5′-ACATGTTCACGTTTGTGGACC-3′

-

COL1A1 Reverse: 5′-TAGGCCATTGTGTATGCAGC-3′

-

GAPDH Forward: 5′-TCTCCTGCGACTTCAACA-3′

-

GAPDH Reverse: 5′-TGTAGCCGTATTCATTGTCA-3′

-

-

Perform the qPCR reaction using a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute[8].

-

Analyze the data using the 2-ΔΔCT method to determine the relative fold change in COL1A1 gene expression, normalized to the reference gene.

Measurement of Fibronectin Production by ELISA

This protocol describes how to quantify the amount of fibronectin secreted by cells into the culture medium after treatment with this compound.

a. Cell Culture and Sample Collection:

-

Culture and treat cells (e.g., HDFs) with this compound as described in the previous protocol.

-

After the treatment period, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris and store at -80°C until analysis.

b. ELISA Procedure:

-

Use a commercially available human fibronectin ELISA kit and follow the manufacturer's instructions. A general sandwich ELISA protocol is as follows:

-

Coat a 96-well microplate with a capture antibody specific for human fibronectin and incubate overnight at 4°C.

-

Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

-

Wash the plate again.

-

Add the collected cell culture supernatants and a series of fibronectin standards of known concentrations to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add a biotinylated detection antibody specific for human fibronectin and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature.

-

Wash the plate.

-

Add a TMB substrate solution and incubate in the dark until a color develops.

-

Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve from the absorbance values of the known standards and use it to determine the concentration of fibronectin in the samples.

Assessment of NRF2 Nuclear Translocation by Immunofluorescence

This protocol details a method to visualize the movement of the NRF2 transcription factor from the cytoplasm to the nucleus upon stimulation with this compound.

a. Cell Culture and Treatment:

-

Seed cells (e.g., human keratinocytes or fibroblasts) on sterile glass coverslips in a multi-well plate.

-

Treat the cells with this compound at various concentrations and for different time points (e.g., 30, 60, 120 minutes)[9]. Include a vehicle control.

b. Immunofluorescence Staining:

-

After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS and permeabilize them with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash the cells and block with a blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Incubate the cells with a primary antibody against NRF2 overnight at 4°C.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.

-

Wash the cells and counterstain the nuclei with DAPI (4′,6-diamidino-2-phenylindole).

-

Mount the coverslips onto microscope slides with a mounting medium.

c. Imaging and Analysis:

-

Visualize the cells using a fluorescence or confocal microscope.

-

Capture images of the NRF2 (green fluorescence) and nuclei (blue fluorescence).

-

Analyze the images to observe the co-localization of NRF2 and DAPI, which indicates nuclear translocation. The intensity of the nuclear NRF2 signal can be quantified using image analysis software.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key biological pathways and experimental processes related to this compound.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. This compound(CAS:911813-90-6) [cuikangsynthesis.com]

- 3. This compound - Creative Enzymes [creative-enzymes.com]

- 4. Pal-KT | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive evaluation of the efficacy and safety of a new multi‐component anti‐aging topical eye cream - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2.9. Determination of Cytokines and Collagen Gene Expression by Real-Time Quantitative PCR (RT-qPCR) [bio-protocol.org]

- 9. aseascience.com [aseascience.com]

To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:

To effectively create in-depth technical guides and whitepapers for an audience of researchers, scientists, and drug development professionals, it is crucial to categorize keywords based on the specific intent behind their queries. This approach ensures that the content directly addresses the audience's needs at different stages of their research process.

Below is a framework defining five key researcher intents, complete with associated keywords and search queries relevant to the topic of "Target Validation in Oncology Drug Discovery."

Researcher Intent Keyword Categories

The following five categories of researcher intent are tailored to the scientific and drug development community:

-

Foundational Knowledge: The user is seeking to understand the fundamental principles, definitions, and biological context of a concept, technology, or pathway.

-

Methodological Inquiry: The user is looking for detailed experimental protocols, standard operating procedures (SOPs), or the technical specifications of a particular method.

-

Comparative Analysis: The user is evaluating and comparing different technologies, compounds, experimental models, or data analysis approaches to make an informed decision.

-

Application & Troubleshooting: The user is attempting to apply a technique to a specific problem and is searching for practical guidance, case studies, or solutions to common issues.

-

Data Interpretation & Validation: The user is seeking existing datasets, validation studies, or standards for interpreting complex biological data.

Keyword Categorization for Content Creation

The table below summarizes keywords and search queries categorized by the five researcher intents.

| Keyword / Search Query | Primary Researcher Intent | Justification |

| "what is target validation" | Foundational Knowledge | Seeks a high-level definition and overview of a core concept. |

| "role of PI3K pathway in cancer" | Foundational Knowledge | Aims to understand the fundamental biological context of a signaling pathway. |

| "CRISPR-Cas9 gene editing mechanism" | Foundational Knowledge | Looks for a basic explanation of how a key technology works. |

| "CHIP-seq protocol for transcription factors" | Methodological Inquiry | Requests a specific, step-by-step experimental procedure. |

| "how to perform a cell viability assay" | Methodological Inquiry | Seeks practical instructions for executing a common lab technique. |

| "mass spectrometry sample preparation" | Methodological Inquiry | Focuses on the procedural details required for a complex experiment. |

| "CRISPR vs siRNA for gene knockdown" | Comparative Analysis | Directly compares the advantages and disadvantages of two different methods. |

| "best mouse models for glioblastoma" | Comparative Analysis | Evaluates and seeks recommendations for the most suitable in vivo models. |

| "next-generation sequencing platforms comparison" | Comparative Analysis | Aims to understand the differences between competing technologies. |

| "troubleshooting low transfection efficiency" | Application & Troubleshooting | Addresses a specific problem encountered during an experiment. |

| "off-target effects of kinase inhibitors" | Application & Troubleshooting | Seeks to understand and mitigate a common problem in drug development. |

| "STAT3 inhibitor in preclinical models" | Application & Troubleshooting | Looks for case studies or examples of a compound's application. |

| "TCGA database query for BRAF mutations" | Data Interpretation & Validation | Seeks to access and utilize a specific public dataset. |

| "interpreting high-content screening results" | Data Interpretation & Validation | Looks for guidance on how to make sense of complex experimental data. |

| "validated antibodies for western blot" | Data Interpretation & Validation | Seeks confirmation and evidence for the reliability of a specific reagent. |

Visualization of a Core Workflow

To further guide content creation, visualizing key processes is essential. The following diagram illustrates a typical workflow for target validation in oncology, a central process for the target audience. The diagram is generated using the DOT language, adhering to the specified formatting requirements.

A high-level workflow for validating a potential drug target in oncology research.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational and exploratory phases of drug discovery. It is designed to serve as a resource for researchers, scientists, and drug development professionals engaged in the preliminary stages of identifying and validating novel therapeutic candidates. The guide details the overarching process, key experimental methodologies, and critical signaling pathways that form the basis of modern pharmacology and drug development.

The Drug Discovery and Development Pipeline: An Overview

The journey from a novel therapeutic concept to a marketable drug is a long, complex, and resource-intensive process, often spanning 10-15 years.[1] The entire process can be broadly categorized into several key stages, beginning with foundational research and discovery, progressing through preclinical and clinical development, and culminating in regulatory approval and post-market surveillance.[1][2][3][4][5] This guide focuses on the initial "Foundational & Exploratory" phase, which lays the groundwork for all subsequent development.

The following diagram provides a high-level overview of the complete drug discovery and development pipeline.

References

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Gefitinib (B1684475) (Iressa®), a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It is designed for professionals in research and drug development, offering detailed methodologies for key experiments, a summary of quantitative data, and visualizations of the core signaling pathways affected by this compound.

Mechanism of Action

Gefitinib is a potent and selective inhibitor of the EGFR tyrosine kinase.[1] In many cancer cells, EGFR is overexpressed or mutated, leading to the constitutive activation of downstream signaling pathways that promote cell survival and proliferation.[1] Gefitinib competitively and reversibly binds to the ATP-binding pocket within the EGFR tyrosine kinase domain.[1] This action prevents the transfer of phosphate (B84403) from ATP to tyrosine residues on the receptor, thereby blocking autophosphorylation and the subsequent activation of several key downstream signaling cascades.[1] The primary pathways inhibited are the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways, which are crucial for cancer cell growth, survival, and proliferation.[1][2][3] By inhibiting these pathways, Gefitinib can reduce cancer cell proliferation and induce apoptosis, particularly in tumors that depend on EGFR signaling for their growth and survival.[3]

The efficacy of Gefitinib is most pronounced in non-small cell lung cancer (NSCLC) patients who have specific activating mutations in the EGFR gene, such as deletions in exon 19 and the L858R point mutation in exon 21.[3] These mutations result in a constitutively active EGFR, making the cancer cells highly dependent on this pathway and, consequently, more sensitive to inhibition by Gefitinib.[3]

Signaling Pathways Affected by Gefitinib

The epidermal growth factor receptor (EGFR) signaling pathway is a complex network that regulates cell growth, survival, proliferation, and differentiation.[4] Upon activation by ligands like EGF, EGFR dimerizes and autophosphorylates its tyrosine residues, creating docking sites for various signaling proteins.[3] This initiates multiple downstream cascades, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[3] Gefitinib's inhibition of EGFR autophosphorylation effectively blocks these downstream signals.[3]

Quantitative Data Summary

The sensitivity of cancer cell lines to Gefitinib is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%. IC50 values can vary depending on the cell line and experimental conditions.

| Cell Line | EGFR Mutation Status | Gefitinib IC50 | Reference(s) |

| PC-9 | Exon 19 Deletion | 13.06 nM - 77.26 nM | [5][6] |

| HCC827 | Exon 19 Deletion | 13.06 nM | [5][6] |

| H3255 | L858R | 3 nM - 40 nM | [5][7] |

| H1650 | Exon 19 Deletion (Resistant) | 31.0 ± 1.0 µM | [5][8] |

| H1975 | L858R, T790M (Resistant) | > 4 µM | [5][6] |

| A549 | Wild-Type | 7.0 ± 1.0 μM | [8] |

Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., assay duration, cell density).[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is recommended that researchers validate these protocols for their specific experimental systems.[9]

This protocol provides a general guideline for assessing the effect of Gefitinib on the viability of cancer cell lines.[9]

Materials:

-

Cancer cell line of interest (e.g., PC-9, A549)[9]

-

Complete cell culture medium[9]

-

Gefitinib stock solution (e.g., 10 mM in DMSO)[9]

-

96-well plates[9]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

-

Dimethyl sulfoxide (B87167) (DMSO)[9]

-

Microplate reader[9]

Procedure:

-

Seed cells in a 96-well plate at a density of 2,500-5,000 cells/well and allow them to adhere overnight.[9]

-

Prepare serial dilutions of Gefitinib from the stock solution in a complete culture medium. The final concentrations may range from 0.01 µM to 100 µM.[9] The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.[5]

-

Remove the overnight culture medium and replace it with the medium containing different concentrations of Gefitinib. Include a vehicle control (medium with the same concentration of DMSO as the highest Gefitinib concentration).[9]

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[9]

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[9]

-

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader.[9]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Troubleshooting & Optimization: Keywords addressing challenges, process improvements, and method refinements for experiments involving This Compound.

To provide a comprehensive technical guide on troubleshooting and optimization for experiments involving a specific compound, please specify the name of the compound. The placeholder "This Compound" is too general to gather the necessary data, protocols, and pathway information.

Once you provide the name of the compound, I can proceed to generate a detailed guide that includes:

-

Troubleshooting and Optimization Keywords: Addressing common challenges, process improvements, and method refinements.

-

In-depth Technical Content: A guide tailored for researchers, scientists, and drug development professionals.

-

Quantitative Data Summaries: Clearly structured tables for easy comparison of experimental data.

-

Detailed Experimental Protocols: Methodologies for key experiments related to the specified compound.

-

Mandatory Visualizations: Diagrams of signaling pathways, experimental workflows, or logical relationships created using Graphviz (DOT language), adhering to all your specified formatting requirements.

I am ready to proceed as soon as you provide the name of the compound.

Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.

This technical guide provides an in-depth overview of the validation and comparative analysis of Rapamycin (B549165), a well-established allosteric inhibitor of the mechanistic Target of Rapamycin Complex 1 (mTORC1). This document is intended for researchers, scientists, and drug development professionals engaged in the study of mTOR signaling and the evaluation of mTOR inhibitors.

Introduction to Rapamycin and the mTOR Pathway

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4]

-

mTORC1 integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and cell growth.[1][3] Key downstream targets of mTORC1 include S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[2]

-

mTORC2 is generally considered less sensitive to Rapamycin and is involved in cytoskeletal organization, cell survival, and metabolism.[2][5]

Rapamycin, a macrolide lactone, was the first mTOR inhibitor to be discovered.[6] Its primary mechanism of action involves forming a complex with the intracellular protein FKBP12.[6][7] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1 signaling.[6][8] While highly specific for mTORC1, prolonged treatment with Rapamycin may disrupt the assembly of new mTORC2 complexes, but it does not inhibit existing mTORC2.[7]

Validation of Rapamycin's Bioactivity

Validating the biological effect of Rapamycin involves confirming its on-target activity by assessing the phosphorylation state of downstream mTORC1 substrates and evaluating its functional impact on cellular processes like proliferation.

Western blotting is a standard technique to confirm that Rapamycin is engaging its target and inhibiting the mTORC1 pathway. The key is to measure the phosphorylation levels of downstream effectors. A significant decrease in the phosphorylated forms of these proteins upon Rapamycin treatment indicates successful target inhibition.

Table 1: Effect of Rapamycin on mTORC1 Downstream Signaling

| Treatment | Concentration | p-p70S6K (Thr389) / Total S6K (Relative Units) | p-4E-BP1 (Thr37/46) / Total 4E-BP1 (Relative Units) |

|---|---|---|---|

| Vehicle Control (DMSO) | 0 nM | 1.00 ± 0.10 | 1.00 ± 0.12 |

| Rapamycin | 1 nM | 0.55 ± 0.07 | 0.60 ± 0.09 |

| Rapamycin | 10 nM | 0.20 ± 0.04 | 0.25 ± 0.05 |

| Rapamycin | 100 nM | 0.08 ± 0.03 | 0.10 ± 0.03 |

Note: Data are representative examples compiled for illustrative purposes.

The functional consequence of mTORC1 inhibition is typically a reduction in cell proliferation and viability. This is often quantified using cell viability assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Table 2: Anti-proliferative Effect of Rapamycin on Cancer Cell Lines

| Cell Line | Assay Type | IC50 (nM) |

|---|---|---|

| MCF-7 (Breast Cancer) | Proliferation Assay | 0.8 - 1.2 |

| PC3 (Prostate Cancer) | Proliferation Assay | ~10 |

| HepG2 (Liver Cancer) | Proliferation Assay | Varies |

Note: These data are representative examples compiled from multiple sources to illustrate the typical range of observed values. Actual IC50 values can vary based on specific cell lines and experimental conditions.[1][9]

Comparative Analysis of mTOR Inhibitors

Rapamycin and its analogs (rapalogs) like Everolimus are first-generation, allosteric inhibitors of mTORC1.[6][7] Second-generation mTOR inhibitors, such as Vistusertib (AZD2014) and Torin-2, are ATP-competitive inhibitors that directly target the mTOR kinase domain.[7][10] This allows them to inhibit both mTORC1 and mTORC2, offering a more complete blockade of the pathway.[7]

Table 3: Comparative Profile of mTOR Inhibitors

| Feature | Rapamycin (Rapalog) | Vistusertib (ATP-Competitive) |

|---|---|---|

| Mechanism of Action | Allosteric inhibitor; requires FKBP12 | ATP-competitive inhibitor of the mTOR kinase domain |

| Target Specificity | Highly specific for mTORC1 | Dual inhibitor of mTORC1 and mTORC2 |

| Effect on 4E-BP1 | Incomplete inhibition of phosphorylation[7] | More robust inhibition of phosphorylation |

| Feedback Loops | Can lead to feedback activation of the PI3K/Akt pathway[6][7] | Prevents feedback activation of Akt by inhibiting mTORC2[7] |

| Potency | High potency, often with sub-nanomolar to low nanomolar IC50 values[1] | Potent, with comprehensive pathway shutdown[7] |

Experimental Protocols

Reproducibility is critically dependent on methodology. The following are standard protocols for key validation experiments.

This protocol is used to detect changes in the phosphorylation state of S6K1, a key downstream protein in the mTOR signaling pathway, following Rapamycin treatment.[1][11]

-

Cell Culture and Treatment: Culture cells (e.g., MCF-7, HEK293T) to 70-80% confluency. For acute signaling experiments, starve cells of serum for 4-6 hours to reduce basal mTOR activity. Pre-treat cells with desired concentrations of Rapamycin (e.g., 1-100 nM) or a vehicle control (e.g., DMSO) for 1 hour. Stimulate cells with a growth factor (e.g., 100 nM insulin (B600854) or 10% FBS) for 30 minutes to activate the mTOR pathway.[1]

-

Protein Extraction: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.[11]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[11]

-

Sample Preparation & Electrophoresis: Denature equal amounts of protein (20-40 µg) by adding Laemmli sample buffer and boiling for 5 minutes. Load the samples onto an SDS-PAGE gel for separation.[11]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

-

Blocking & Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the phosphorylated form of S6K1 (p-S6K1 Thr389) overnight at 4°C. Subsequently, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for total S6K1.

This colorimetric assay assesses the impact of Rapamycin on cell proliferation and viability.[11][12]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[8][11]

-

Drug Treatment: Prepare serial dilutions of Rapamycin in a complete culture medium. A vehicle control (DMSO) must be included. Replace the existing medium with the prepared Rapamycin dilutions or vehicle control.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[11] The inhibitory effects of Rapamycin on many endothelial cells are concentration- and time-dependent.[12]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[11]

-

Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[11]

-

Data Analysis: Read the absorbance using a microplate reader at a wavelength of 570 nm. Express cell viability as a percentage of the vehicle-treated control cells. Generate dose-response curves to calculate the IC50 value for Rapamycin.[8]

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Mammalian target of rapamycin: discovery of rapamycin reveals a signaling pathway important for normal and cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mTOR Pathway | Cell Signaling Technology [awsprod-cellsignal.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Rapamycin inhibits prostate cancer cell growth through cyclin D1 and enhances the cytotoxic efficacy of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

- 1. tecan.com [tecan.com]

- 2. Mass Spectrometry-Based Biomarker Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mass Spectrometry-Based Proteomics for Biomarker Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leveraging big data to transform target selection and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]

- 8. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in Structural Modification Strategies for Lead Optimization of Tyrosine Kinase Inhibitors to Explore Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immuno-oncology trends: preclinical models, biomarkers, and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cellgs.com [cellgs.com]

- 13. Preclinical Models Provide Scientific Justification and Translational Relevance for Moving Novel Therapeutics into Clinical Trials for Pediatric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rationale for the selection of dual primary endpoints in prevention studies of cognitively unimpaired individuals at genetic risk for developing symptoms of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical Trial Endpoints and Their Clinical Meaningfulness in Early Stages of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Imaging endpoints for clinical trials in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural simplification: an efficient strategy in lead optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. unleashed-technologies.com [unleashed-technologies.com]

- 19. In silico ADME/tox comes of age: twenty years later - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Molecular docking and molecular dynamic simulation approaches for drug development and repurposing of drugs for severe acute respiratory syndrome-Coronavirus-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Computational-aided drug design strategies for drug discovery and development against oral diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. fda.gov [fda.gov]

- 25. Forms & Submission Requirements | FDA [fda.gov]

Palmitoyl Dipeptide-7 Signaling Pathway in Dermal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl Dipeptide-7 is a synthetic lipopeptide that has garnered significant attention in the field of dermatology and cosmetic science for its role in promoting skin health and combating the signs of aging. As a matrikine, a type of signaling peptide derived from the extracellular matrix (ECM), it plays a crucial role in dermal cell communication and regulation. This technical guide provides an in-depth exploration of the signaling pathways activated by this compound in dermal cells, its impact on the synthesis of key extracellular matrix proteins, and detailed experimental protocols for its investigation.

Introduction

The structural integrity and youthful appearance of the skin are largely dependent on the complex network of proteins and other molecules that constitute the extracellular matrix (ECM). Dermal fibroblasts are the primary cell type responsible for the synthesis and maintenance of the ECM, producing essential proteins such as collagen, elastin, fibronectin, and laminin. With age and exposure to environmental stressors, the synthetic activity of fibroblasts declines, leading to a degradation of the ECM and the visible signs of aging, such as wrinkles and loss of firmness.

This compound, also known as Pal-KT, is a short peptide sequence (Lysine-Threonine) conjugated with palmitic acid to enhance its stability and skin penetration. It is a fragment of the well-known collagen-stimulating peptide, Palmitoyl Pentapeptide-4 (Matrixyl™).[1] As a signaling molecule, this compound mimics the natural matrikines that are released during the breakdown of ECM proteins, signaling to fibroblasts to ramp up their synthetic activities.[1] This guide will elucidate the known mechanisms of action and provide the necessary tools for researchers to further investigate its potential.

Mechanism of Action

This compound exerts its effects on dermal fibroblasts through a multi-faceted signaling cascade that primarily results in the upregulation of ECM protein synthesis and the enhancement of the skin's antioxidant defenses.

Stimulation of Extracellular Matrix Synthesis

The primary and most well-documented function of this compound is its ability to stimulate dermal fibroblasts to produce key components of the extracellular matrix.[2] Scientific studies have indicated that this peptide increases the production of structural proteins like collagen (Types I and IV), laminin, and fibronectin.[1][3] This action helps to reinforce the dermal-epidermal junction and improve the overall structural integrity of the skin.

The proposed mechanism involves the interaction of this compound with specific cell surface receptors on fibroblasts, which in turn activates intracellular signaling pathways that lead to the increased transcription and translation of genes encoding for ECM proteins.

Activation of the NRF2 Antioxidant Pathway

Emerging evidence suggests that this compound also plays a role in protecting dermal cells from oxidative stress through the activation of the NRF2 (Nuclear factor erythroid 2–related factor 2) signaling pathway.[3][4] NRF2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[4]

Under normal conditions, NRF2 is held in the cytoplasm by its inhibitor, KEAP1. Upon activation by a signaling molecule like this compound, NRF2 is released from KEAP1 and translocates to the nucleus.[4] There, it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, initiating the transcription of protective enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase.[3][4] This enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby reducing cellular damage and inflammation.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway of this compound in dermal fibroblasts.

Quantitative Data on Efficacy

While specific quantitative data for this compound is limited in publicly available literature, studies on related peptides and peptide complexes provide insight into the expected magnitude of its effects. The following tables summarize relevant findings. It is important to note that these results may not be directly attributable to this compound alone but are indicative of the efficacy of similar signaling peptides.

Table 1: Effect of Signaling Peptides on ECM Gene Expression in Human Dermal Fibroblasts

| Gene | Peptide Treatment | Fold Increase vs. Control | Reference |

| COL1A1 | Collagen Peptides (0.01%) | 2.08 (108.4% increase) | [5] |

| ELN (Elastin) | Collagen Peptides (1%) | 1.42 (42.1% increase) | [5] |

| VCAN (Versican) | Collagen Peptides (0.01%) | 2.28 (127.6% increase) | [5] |

Table 2: Effect of Signaling Peptides on ECM Protein Synthesis in Human Dermal Fibroblasts

| Protein | Peptide Treatment | Concentration | Result | Reference |

| Type I Collagen | Palmitoyl Oligopeptide Complex | 0.25% | 225.39 ng/mL to 327.39 ng/mL | [6] |

| Type III Collagen | Palmitoyl Oligopeptide Complex | 0.25% | 0.66 ng/mL to 1.31 ng/mL | [6] |

| Fibronectin | Palmitoyl Oligopeptide Complex | 0.25% | 400.31 ng/mL to 740.20 ng/mL | [6] |

| TGF-β1 | Palmitoyl Oligopeptide Complex | 0.25% | 331.4% increase | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of this compound on dermal cells.

Cell Culture and Treatment

This protocol outlines the basic steps for culturing human dermal fibroblasts and treating them with this compound.

-

Cell Source: Primary Human Dermal Fibroblasts (HDFs) are obtained from a commercial supplier or isolated from neonatal foreskin tissue.

-

Culture Medium: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, they are passaged using trypsin-EDTA.

-

Seeding for Experiments: For experiments, cells are seeded into 6, 24, or 96-well plates at a predetermined density.

-

Serum Starvation: Prior to treatment, cells are typically serum-starved for 24 hours in a low-serum medium (e.g., DMEM with 0.5% FBS) to synchronize their cell cycles.

-

Treatment: this compound is dissolved in a suitable vehicle (e.g., sterile water or DMSO) and added to the culture medium at various concentrations. A vehicle-only control and a positive control (e.g., TGF-β1) should be included.

-

Incubation: Cells are incubated with the peptide for the desired time period (e.g., 24, 48, or 72 hours) before harvesting for analysis.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Seed HDFs in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound as described in section 5.1.

-

Incubation: Incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the vehicle-treated control.

Quantification of ECM Protein Synthesis by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the amount of specific ECM proteins (e.g., collagen, fibronectin) secreted into the cell culture medium.

-

Sample Collection: After the treatment period, collect the cell culture supernatant.

-

ELISA Protocol: Use a commercially available ELISA kit for the protein of interest (e.g., Human Pro-Collagen I alpha 1 DuoSet ELISA, Human Fibronectin ELISA Kit). Follow the manufacturer's instructions, which typically involve the following steps:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples (the collected supernatant).

-

Adding a detection antibody.

-

Adding a substrate solution to produce a colorimetric reaction.

-

Stopping the reaction and measuring the absorbance.

-

-

Data Analysis: Calculate the concentration of the protein in the samples by comparing their absorbance to the standard curve.

Analysis of Gene Expression by RT-qPCR

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the relative expression levels of genes encoding for ECM proteins.

-

RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or a reagent like TRIzol.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and a cDNA synthesis kit.

-

qPCR: Perform qPCR using a qPCR instrument, a suitable master mix (e.g., SYBR Green), and primers specific for the target genes (e.g., COL1A1, FN1, LAMA5) and a housekeeping gene for normalization (e.g., GAPDH).

-

Data Analysis: Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the expression in peptide-treated cells to the vehicle-treated control.

Conclusion

This compound is a promising bioactive peptide with a clear mechanism of action centered on the stimulation of extracellular matrix protein synthesis and the enhancement of cellular antioxidant defenses in dermal fibroblasts. Its ability to act as a signaling molecule to rejuvenate fibroblast activity makes it a valuable ingredient in advanced skincare formulations and a compelling subject for further research in dermatology and drug development. The experimental protocols provided in this guide offer a robust framework for the in vitro evaluation of this compound and other similar bioactive peptides, enabling researchers to quantify their efficacy and further elucidate their signaling pathways. Future research should focus on obtaining more precise quantitative data for this compound and exploring its synergistic effects with other active ingredients.

References

- 1. Pal-KT | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]

- 2. Natural Nrf2 Modulators for Skin Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 911813-90-6 | Benchchem [benchchem.com]

- 4. This compound - Creative Enzymes [creative-enzymes.com]

- 5. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. article.sciencepg.com [article.sciencepg.com]

The In Vitro Biological Functions of Palmitoyl Dipeptide-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl dipeptide-7 is a synthetic lipopeptide that has garnered significant interest in the fields of dermatology and cosmetic science for its potential anti-aging and skin-rejuvenating properties. This technical guide provides an in-depth overview of the in vitro biological functions of this compound, summarizing its known mechanisms of action, effects on cellular processes, and involvement in key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel bioactive peptides for skin health.

Core Biological Functions and Mechanisms of Action

In vitro studies have elucidated several key biological functions of this compound, primarily centered around the stimulation of the extracellular matrix (ECM) and the modulation of cellular signaling pathways involved in antioxidant defense and tissue repair.

Stimulation of Extracellular Matrix (ECM) Synthesis

This compound, also known as Pal-KT, functions as a matrikine—a small peptide fragment derived from ECM proteins that can regulate cellular activities. It has been shown to stimulate the production of crucial structural proteins by dermal fibroblasts, thereby enhancing the integrity and resilience of the skin.[1]

-

Collagen and Laminin Production: Scientific tests have indicated that this compound increases the production of essential skin proteins such as collagen and laminin.[1] This activity is pivotal for improving skin firmness and elasticity and reducing the appearance of fine lines and wrinkles.[2]

-

Wound Healing and Skin Recovery: Gene analysis studies suggest that this compound influences the expression of genes implicated in wound healing and skin recovery processes.[1]

Modulation of Cellular Signaling Pathways

This compound exerts its biological effects through the activation of specific intracellular signaling cascades.

-

NRF2 Signaling Pathway: A key mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. NRF2 is a transcription factor that plays a crucial role in the cellular antioxidant response. Upon activation, NRF2 translocates to the nucleus and initiates the transcription of a suite of antioxidant and detoxification genes. This enhances the cell's capacity to combat oxidative stress, a primary contributor to skin aging.

-

TGF-β Signaling Pathway: The transforming growth factor-beta (TGF-β) pathway is a critical regulator of ECM protein synthesis. While direct quantitative data for this compound is limited, peptides with similar structures are known to modulate this pathway to stimulate collagen and fibronectin production. It is plausible that this compound also engages this pathway to exert its effects on the ECM.

Cellular Energy and Repair

-

ATP Restoration: In synergistic combination with acetyltetrapeptide-11, this compound has been found to accelerate skin repair by restoring cellular ATP levels that have been depleted due to the presence of reactive oxygen species (ROS).[3] This highlights its role in enhancing cellular energy metabolism and promoting recovery from oxidative damage.

Data Presentation

While much of the available data on the in vitro effects of this compound is qualitative, the following table summarizes the key observed biological outcomes. The lack of specific quantitative values in the public domain underscores the need for further research to precisely quantify the efficacy of this peptide.

| Biological Endpoint | Cell Type | Observed Effect | Quantitative Data |

| ECM Protein Production | Human Dermal Fibroblasts | Increased production of collagen and laminin.[1] | Not specified in available literature. |

| Gene Expression | Human Skin Equivalents | Upregulation of genes involved in wound healing and skin recovery.[1] | Not specified in available literature. |

| Cellular Energy | Skin Cells | Synergistic restoration of cellular ATP levels (in combination with acetyltetrapeptide-11).[3] | Not specified in available literature. |

| Antioxidant Response | Keratinocytes | Activation of NRF2-mediated oxidative stress responses (in combination with other peptides).[3] | Not specified in available literature. |

Experimental Protocols

The following are detailed methodologies for key experiments that can be utilized to assess the in vitro biological functions of this compound. These protocols are based on standard laboratory practices and can be adapted for specific research needs.

Fibroblast Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the proliferation of human dermal fibroblasts.

-

Cell Culture: Human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: HDFs are seeded in 96-well plates. After 24 hours, the medium is replaced with serum-free DMEM for synchronization. Subsequently, cells are treated with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) dissolved in DMEM for 24, 48, and 72 hours. A vehicle control (DMEM without the peptide) is included.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the vehicle control.

Quantification of Collagen Production (ELISA)

This protocol quantifies the amount of type I collagen synthesized and secreted by fibroblasts.

-

Cell Culture and Treatment: HDFs are cultured and treated with this compound as described in the fibroblast proliferation assay protocol for 72 hours.

-

Sample Collection: The cell culture supernatant is collected.

-

ELISA Procedure: A commercial Human Pro-Collagen I alpha 1 ELISA kit is used. The assay is performed according to the manufacturer's instructions. Briefly, standards and collected supernatants are added to the wells of a microplate pre-coated with a capture antibody.

-

Detection: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate solution to produce a colorimetric signal.

-

Data Analysis: The absorbance is measured at 450 nm, and the concentration of pro-collagen I in the samples is determined by comparison to a standard curve.

Gene Expression Analysis of ECM Proteins (RT-qPCR)

This method measures the mRNA expression levels of genes encoding for ECM proteins like collagen (COL1A1) and elastin (B1584352) (ELN).

-

Cell Culture and Treatment: HDFs are treated with this compound for 24 to 48 hours.

-

RNA Extraction: Total RNA is extracted from the cells using a commercial RNA isolation kit.

-

Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system with specific primers for COL1A1, ELN, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.

Western Blot Analysis for NRF2 Pathway Activation

This technique is used to detect the translocation of NRF2 from the cytoplasm to the nucleus.

-

Cell Culture and Treatment: Human epidermal keratinocytes (HEKa) are treated with this compound for a short duration (e.g., 1-4 hours).

-

Nuclear and Cytoplasmic Extraction: Nuclear and cytoplasmic protein fractions are isolated using a commercial extraction kit.

-

Protein Quantification: The protein concentration of each fraction is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody against NRF2. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The relative band intensities are quantified using densitometry software. Lamin B1 and β-actin are used as loading controls for the nuclear and cytoplasmic fractions, respectively.

Signaling Pathway and Experimental Workflow Diagrams

Conclusion

This compound is a promising bioactive peptide with multifaceted in vitro functions that support its potential as an anti-aging and skin-rejuvenating agent. Its ability to stimulate the synthesis of key extracellular matrix components, coupled with its role in activating the NRF2 antioxidant pathway and contributing to cellular energy restoration, provides a strong scientific basis for its use in cosmetic and dermatological applications. While the existing literature provides a solid qualitative understanding of its biological effects, further research is warranted to establish precise quantitative efficacy data and to fully elucidate the intricacies of its interactions with cellular signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a framework for future investigations into the compelling biological activities of this compound.

References

Palmitoyl Dipeptide-7: A Technical Guide to its Role in Extracellular Matrix Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl dipeptide-7 has emerged as a significant bioactive peptide in the field of dermatology and tissue regeneration. This technical guide provides an in-depth analysis of its core function: the stimulation of extracellular matrix (ECM) protein synthesis. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the peptide's mechanism of action, experimental validation, and the signaling pathways it modulates. This document synthesizes available data to present a clear understanding of how this compound contributes to skin health and repair, with a focus on quantitative outcomes and detailed experimental methodologies.

Introduction

The extracellular matrix (ECM) is a complex network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. Key components of the skin's ECM include collagen, elastin, fibronectin, and laminins, which collectively impart tensile strength, elasticity, and resilience. The age-related decline in the synthesis of these proteins leads to the visible signs of aging, such as wrinkles and loss of firmness.

This compound is a synthetic lipopeptide, where the dipeptide Lysyl-Threonine is conjugated with palmitic acid. This modification enhances its bioavailability and skin penetration. As a signaling peptide, it mimics natural protein fragments, stimulating cellular responses that lead to the regeneration and remodeling of the ECM.[1] Scientific studies have indicated that this compound increases the production of crucial structural proteins like collagen and laminin.[1]

Mechanism of Action: Stimulation of ECM Synthesis

This compound functions by signaling dermal fibroblasts to upregulate the synthesis of essential ECM proteins.[2][3] This process is believed to be mediated through multiple signaling pathways, primarily the Transforming Growth Factor-β (TGF-β) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

TGF-β Signaling Pathway

The TGF-β pathway is a primary regulator of ECM homeostasis. It is hypothesized that this compound acts as a biomimetic of natural ECM fragments, which can activate the TGF-β signaling cascade.

Caption: TGF-β signaling cascade initiated by this compound.

Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response. By activating this pathway, this compound can help mitigate oxidative stress, which is a major contributor to ECM degradation.

Caption: Nrf2 pathway activation by this compound.

Quantitative Data on ECM Protein Synthesis

While specific quantitative data from peer-reviewed studies on this compound is limited, manufacturer data and related studies on similar peptides indicate a significant increase in the synthesis of key ECM proteins. The following table summarizes the reported effects.

| Extracellular Matrix Protein | Reported Effect |

| Collagen I | Increased synthesis in dermal fibroblasts.[3] |

| Collagen IV | Increased synthesis in dermal fibroblasts.[3] |

| Elastin | Increased production. |

| Fibronectin | Increased synthesis in dermal fibroblasts.[3] |

| Laminin | Increased production.[1] |

| Glycosaminoglycans | Increased production. |

| Hyaluronic Acid | Increased production. |

Experimental Protocols

The following protocols outline standard methodologies for assessing the efficacy of this compound on ECM protein synthesis in vitro.

Cell Culture and Treatment

Caption: General experimental workflow for in vitro studies.

-

Cell Line: Primary Human Dermal Fibroblasts (HDFs).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Seeding: Seed HDFs in 24-well or 96-well plates at a density that allows for confluence within 24-48 hours.

-

Treatment: Once cells reach approximately 80% confluence, replace the growth medium with a serum-free medium containing various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and appropriate controls (vehicle control, positive control such as TGF-β).

-

Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the synthesis and secretion of ECM proteins.

Quantification of Total Collagen Synthesis (Sirius Red Assay)

This colorimetric assay is used to quantify the total amount of collagen in cell culture supernatants and cell lysates.

-

Sample Preparation:

-

Collect the cell culture medium.

-

Wash the cell layer with Phosphate-Buffered Saline (PBS).

-

Lyse the cells with a suitable buffer (e.g., 0.05 M acetic acid).

-

-

Staining:

-

Add Sirius Red dye solution (in picric acid) to the samples.

-

Incubate at room temperature for 1 hour with gentle shaking.

-

Centrifuge the samples to pellet the collagen-dye complex.

-

-

Washing:

-

Discard the supernatant and wash the pellet with 0.01 M HCl to remove unbound dye.

-

-

Elution and Quantification:

-

Resuspend the pellet in a destain solution (e.g., 0.1 M NaOH).

-

Read the absorbance at 540 nm using a microplate reader.

-

Calculate the collagen concentration based on a standard curve generated with known concentrations of collagen.

-

Immunofluorescence Staining for Specific ECM Proteins

This technique allows for the visualization and semi-quantitative analysis of specific ECM proteins (e.g., Collagen I, Fibronectin).

-

Cell Fixation:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

-

Permeabilization:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Blocking:

-

Block non-specific antibody binding with a blocking solution (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.

-

-

Primary Antibody Incubation:

-